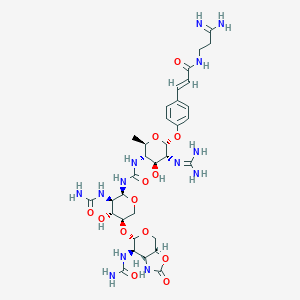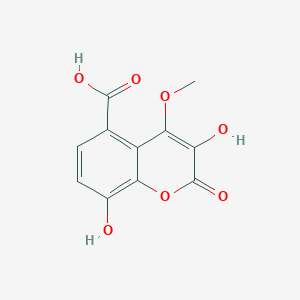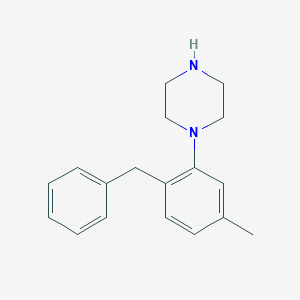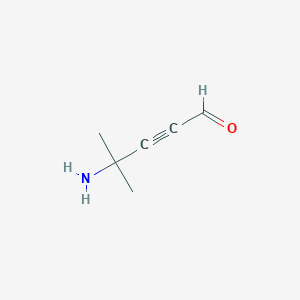
Ampal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampal is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic amino acid derivative that has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ampal is not fully understood, but it is believed to interact with proteins in a specific way. It is thought that Ampal binds to specific amino acid residues in proteins and alters their conformation, leading to changes in protein function.
Efectos Bioquímicos Y Fisiológicos
Ampal has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of enzymes and to affect the structure and function of proteins. Ampal has also been studied for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ampal in lab experiments is its ability to alter protein structure and function in a specific way. This can be useful for studying the role of specific amino acid residues in protein function. However, the synthesis method for Ampal is complex and requires a high level of expertise in synthetic chemistry. Additionally, the cost of Ampal can be prohibitive for some labs.
Direcciones Futuras
There are many potential future directions for research on Ampal. One area of interest is the development of new drugs and therapies based on the structure and function of Ampal. Another area of interest is the use of Ampal in the development of new materials and catalysts for chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of Ampal and its potential applications in scientific research.
Métodos De Síntesis
Ampal is synthesized through a multistep process that involves the reaction of an amino acid with a carbonyl compound. The resulting compound is then subjected to a series of chemical reactions that result in the formation of Ampal. The synthesis method is complex and requires a high level of expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
Ampal has been found to have a range of potential applications in scientific research. It has been studied as a potential tool for the study of protein structure and function, as well as for the development of new drugs and therapies. Ampal has also been studied for its potential use in the development of new materials and as a potential catalyst for chemical reactions.
Propiedades
Número CAS |
121188-32-7 |
|---|---|
Nombre del producto |
Ampal |
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
4-amino-4-methylpent-2-ynal |
InChI |
InChI=1S/C6H9NO/c1-6(2,7)4-3-5-8/h5H,7H2,1-2H3 |
Clave InChI |
ZMAIVKIYUIAWSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=O)N |
SMILES canónico |
CC(C)(C#CC=O)N |
Otros números CAS |
121188-32-7 |
Sinónimos |
4-amino-4-methyl-2-pentyne-1-al AMPAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



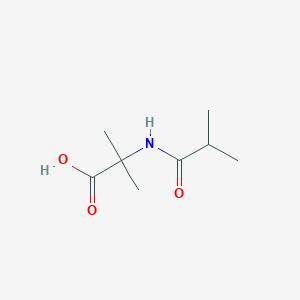
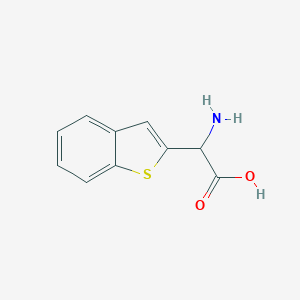
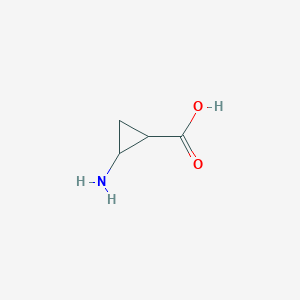
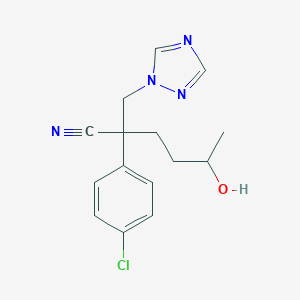
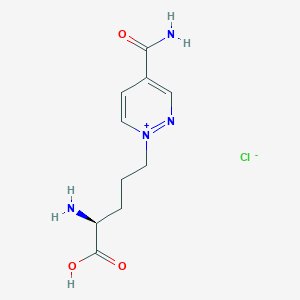
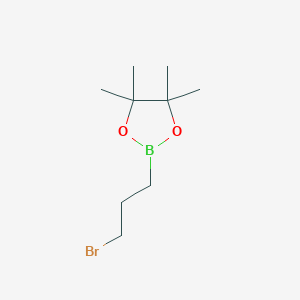
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)
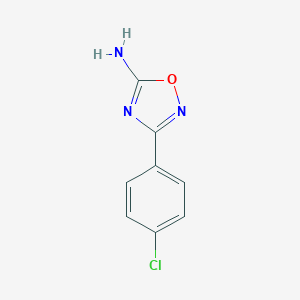

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
